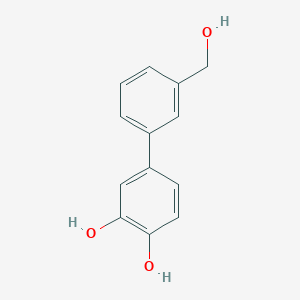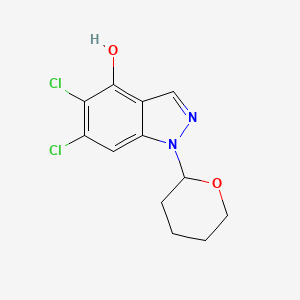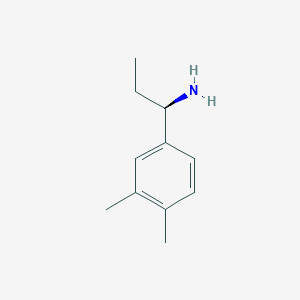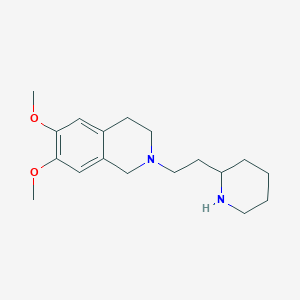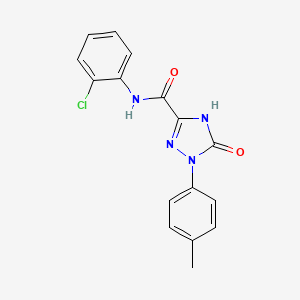
7-Chloro-N-(furan-2-ylmethyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-N-(furan-2-ylmethyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 7th position, a furan-2-ylmethyl group at the nitrogen atom, a methyl group at the 4th position, and a sulfonamide group at the 6th position of the quinoline ring. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 7-Chloro-N-(furan-2-ylmethyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nucleophilic Aromatic Substitution: The starting material, 4,7-dichloroquinoline, undergoes nucleophilic aromatic substitution with furan-2-ylmethylamine to introduce the furan-2-ylmethyl group at the nitrogen atom.
Sulfonation: The intermediate product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group at the 6th position.
Methylation: Finally, the compound is methylated at the 4th position using a suitable methylating agent such as methyl iodide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
7-Chloro-N-(furan-2-ylmethyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its antimicrobial and antiviral properties, showing activity against certain bacterial and viral strains.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-N-(furan-2-ylmethyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. It can also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
7-Chloro-N-(furan-2-ylmethyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can be compared with other quinoline derivatives, such as:
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-methylquinoline: Studied for its antimicrobial properties.
7-Chloro-4-oxoquinoline: Investigated for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H13ClN2O4S |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
7-chloro-N-(furan-2-ylmethyl)-4-methyl-2-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C15H13ClN2O4S/c1-9-5-15(19)18-13-7-12(16)14(6-11(9)13)23(20,21)17-8-10-3-2-4-22-10/h2-7,17H,8H2,1H3,(H,18,19) |
Clé InChI |
CWJHVQYCBIMEBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=CC(=C(C=C12)S(=O)(=O)NCC3=CC=CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


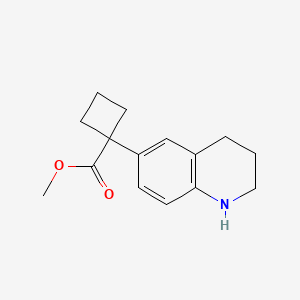

![7,7-bis(4-hexylphenyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12989194.png)
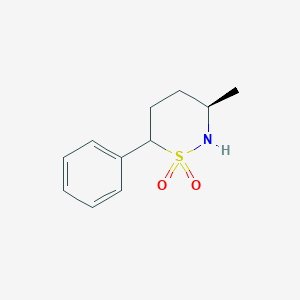
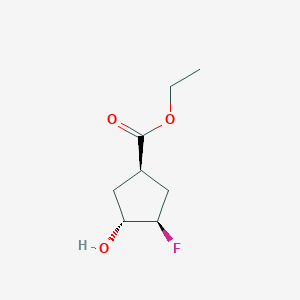
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
![2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one](/img/structure/B12989230.png)
